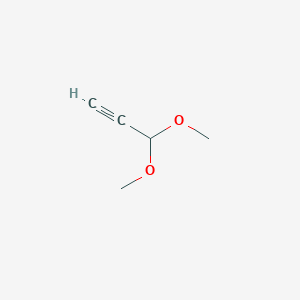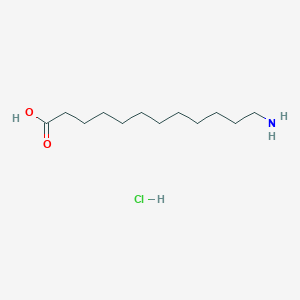![molecular formula C7H10N2O2 B3253642 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol CAS No. 225240-95-9](/img/structure/B3253642.png)
2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol
Overview
Description
“2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol” is a chemical compound with the molecular weight of 227.09 . It is also known as "2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride" . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol” is1S/C7H10N2O2.2ClH/c8-6-1-2-7(9-5-6)11-4-3-10;;/h1-2,5,10H,3-4,8H2;2*1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound “2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol” is typically stored at room temperature . It is in the form of a powder .Scientific Research Applications
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, such as cyanopyridine derivatives, have significant biological and industrial importance. They form the basis of many drugs due to their diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The high reactivity of the 2-oxo-3-cyanopyridine scaffold, a related structural motif, underlines its role as a chemical intermediate in various organic synthesis processes, suggesting potential utility for "2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol" in drug development and synthesis of biologically active molecules (Ghosh et al., 2015).
Oxidative Stress and Redox Signaling
The study of redox signaling networks highlights the importance of understanding the chemical biology of reactive oxygen species (ROS) and their interaction with biological molecules. Compounds that can selectively modulate ROS levels or mimic ROS interactions have applications in elucidating the role of oxidative stress in diseases and aging. Research into hydrogen peroxide-mediated signal transduction illustrates the need for molecules that can interact selectively with redox-sensitive cysteine residues in proteins, potentially encompassing derivatives of "2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol" (Paulsen & Carroll, 2010).
Catalysis and Organic Transformations
Compounds containing chiral centers, such as oxazoline derivatives, play a crucial role in asymmetric catalysis, a key area in synthetic organic chemistry. Their versatility and success in metal-catalyzed transformations underline the potential of "2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol" and its analogs in facilitating enantioselective synthesis, given its structural complexity and potential for modification (Hargaden & Guiry, 2009).
Directed Regulation of Metabolic Pathways
The directed regulation of multienzyme complexes, such as 2-oxo acid dehydrogenase complexes, using synthetic analogs of 2-oxo acids demonstrates the potential of "2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol" in metabolic engineering. By modulating key metabolic pathways, these compounds can influence cellular energy metabolism and have implications in understanding and treating metabolic disorders (Artiukhov, Graf, & Bunik, 2016).
Safety and Hazards
The compound “2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol” has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(5-aminopyridin-2-yl)oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-6-1-2-7(9-5-6)11-4-3-10/h1-2,5,10H,3-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBDRXZQWRSOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




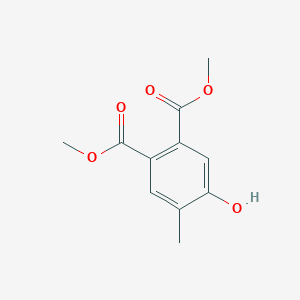
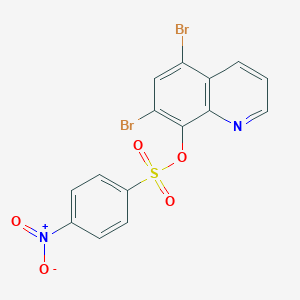

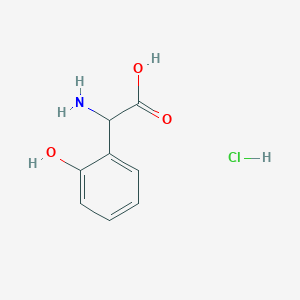
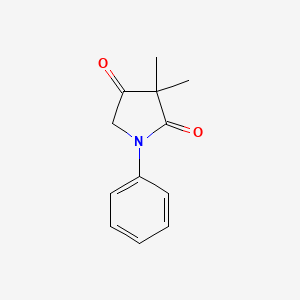
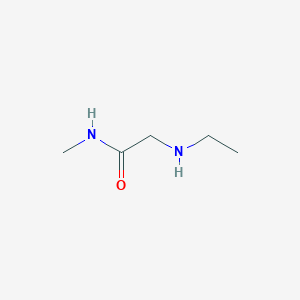
![1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B3253648.png)
![2,5-Diazabicyclo[4.1.0]heptane dihydrochloride](/img/structure/B3253650.png)
